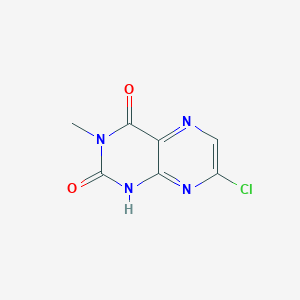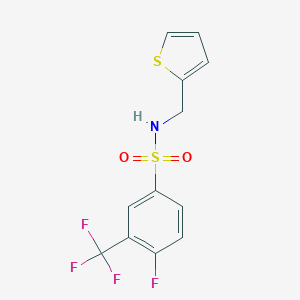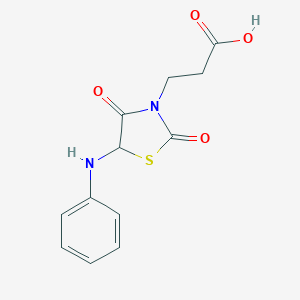
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione, also known as 7-chloro-3-methyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione or simply as Methylchloroisothiazolinone, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione involves its ability to disrupt the cell membrane of microorganisms, leading to their death. This is achieved through the inhibition of certain enzymes and metabolic pathways that are essential for the survival of these microorganisms. The compound also has the ability to penetrate the cell walls of microorganisms, which enhances its antimicrobial properties.
Biochemical and Physiological Effects:
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been shown to have a wide range of biochemical and physiological effects. It has been found to be toxic to various microorganisms, including bacteria, fungi, and algae. It has also been shown to have cytotoxic effects on certain human cell lines, such as HeLa cells. In addition, the compound has been found to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful in a wide range of applications, including the preservation of biological samples and the sterilization of laboratory equipment. However, the compound also has certain limitations, such as its potential toxicity to humans and animals, as well as its potential to cause environmental damage if not handled properly.
Future Directions
There are several future directions for research on 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent, particularly in the treatment of inflammatory conditions and certain types of cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential impact on human health and the environment.
Synthesis Methods
The synthesis of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with chloroacetic acid in the presence of sodium hydroxide. This reaction leads to the formation of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione as the final product. Other methods involve the use of different starting materials and reagents, such as 4-chloro-5-methyl-1,2-diaminobenzene, acetic anhydride, and sodium azide.
Scientific Research Applications
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been widely used in scientific research for various purposes. One of its main applications is in the field of microbiology, where it is used as a preservative in many products, such as cosmetics, personal care products, and household cleaning products. It has also been used as a biocide in industrial water treatment systems, as well as in the preservation of food and beverages.
properties
Molecular Formula |
C7H5ClN4O2 |
|---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
7-chloro-3-methyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-6(13)4-5(11-7(12)14)10-3(8)2-9-4/h2H,1H3,(H,10,11,14) |
InChI Key |
FJRVLUNSKIZIED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
Canonical SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)



